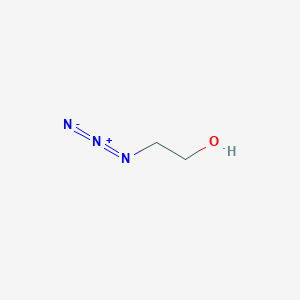
3,6-Dichloro-2-méthylpyridine
Vue d'ensemble
Description
3,6-Dichloro-2-methylpyridine (DCMP) is an organic compound of the pyridine family that has been studied for its potential applications in the fields of science and engineering. DCMP is a colorless, water-soluble, and volatile compound that has a low melting point and low boiling point. It is also known to have a relatively low toxicity, making it an attractive compound for use in lab experiments. DCMP has been used in various scientific studies and engineering applications, including as a precursor in the synthesis of other compounds, as a catalyst in various chemical reactions, and as a reagent in various biochemical and physiological studies.
Applications De Recherche Scientifique
Synthèse organique
“3,6-Dichloro-2-méthylpyridine” est une matière première et un intermédiaire importants utilisés dans la synthèse organique . Il joue un rôle crucial dans la synthèse de divers composés organiques.
Produits pharmaceutiques
Ce composé est largement utilisé dans l'industrie pharmaceutique . Il sert d'intermédiaire clé dans la synthèse de plusieurs produits pharmaceutiques. Par exemple, il est utilisé dans la synthèse de trifluorométhylpyridines, qui sont des motifs structuraux clés dans les principes actifs pharmaceutiques .
Produits agrochimiques
“this compound” est également utilisé dans l'industrie agrochimique . Il est impliqué dans la synthèse de divers produits agrochimiques, en particulier ceux contenant des trifluorométhylpyridines . Ces produits agrochimiques sont utilisés pour la protection des cultures contre les ravageurs.
Domaines des colorants
Une autre application de “this compound” est dans les domaines des colorants . Il est utilisé comme intermédiaire clé dans la production de divers colorants.
Synthèse de pyridines fluorées
“this compound” est utilisé dans la synthèse de pyridines fluorées<a aria-label="4: " data-citationid="19e387d6-5cfb-3431-0e78-1e3fb5e81283-32" h="ID=SERP,5015
Safety and Hazards
The safety information for 3,6-Dichloro-2-methylpyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mécanisme D'action
Biochemical Pathways
3,6-Dichloro-2-methylpyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its efficacy and potential for side effects .
Result of Action
The result of the action of 3,6-Dichloro-2-methylpyridine is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level .
Action Environment
The action of 3,6-Dichloro-2-methylpyridine can be influenced by various environmental factors. For example, the SM cross-coupling reaction in which it participates is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction, and thus the action of 3,6-Dichloro-2-methylpyridine, can occur in a variety of environmental conditions .
Propriétés
IUPAC Name |
3,6-dichloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDFGRKJVDBFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358845 | |
| Record name | 3,6-dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123280-64-8 | |
| Record name | 3,6-dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)



